1-(4-(Trifluoromethyl)phenyl)pentan-1-one O-(2-aminoethyl) oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(Trifluoromethyl)phenyl)pentan-1-one O-(2-aminoethyl) oxime is a chemical compound with significant applications in various fields. It is a derivative of Valerophenone and is known for its role as an inhibitor of the enzyme carbonyl reductase . This compound is also utilized in the synthesis of 5,5-diarylpentadienamides, which are orally available TRPV1 antagonists used for the treatment of neuropathic pain .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Trifluoromethyl)phenyl)pentan-1-one O-(2-aminoethyl) oxime involves several steps. One common method includes the reaction of 1-(4-(Trifluoromethyl)phenyl)pentan-1-one with hydroxylamine to form the oxime derivative. The reaction typically occurs under acidic or basic conditions, depending on the desired product’s stability and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
1-(4-(Trifluoromethyl)phenyl)pentan-1-one O-(2-aminoethyl) oxime undergoes various chemical reactions, including:
Oxidation: This reaction can convert the oxime group to a nitro group under specific conditions.
Reduction: The oxime group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxime group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-(Trifluoromethyl)phenyl)pentan-1-one O-(2-aminoethyl) oxime has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its inhibitory effects on carbonyl reductase and its potential role in modulating biological pathways.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neuropathic pain through TRPV1 antagonism.
Industry: Utilized in the synthesis of various industrial chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(4-(Trifluoromethyl)phenyl)pentan-1-one O-(2-aminoethyl) oxime involves its interaction with specific molecular targets:
Inhibition of Carbonyl Reductase: The compound inhibits the enzyme carbonyl reductase, affecting the reduction of carbonyl compounds in biological systems.
TRPV1 Antagonism: It acts as an antagonist to the TRPV1 receptor, which is involved in pain perception and modulation.
Comparison with Similar Compounds
Similar Compounds
1-(4-Trifluoromethylphenyl)pentan-1-one: A derivative of Valerophenone and an inhibitor of carbonyl reductase.
(E)-5-Methoxy-1-(4-(trifluoromethyl)phenyl)-pentan-1-one O-(2-aminoethyl) oxime: Another oxime derivative with similar properties and applications.
Uniqueness
1-(4-(Trifluoromethyl)phenyl)pentan-1-one O-(2-aminoethyl) oxime is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit carbonyl reductase and act as a TRPV1 antagonist makes it valuable in both research and therapeutic contexts .
Properties
Molecular Formula |
C14H19F3N2O |
---|---|
Molecular Weight |
288.31 g/mol |
IUPAC Name |
2-[(Z)-1-[4-(trifluoromethyl)phenyl]pentylideneamino]oxyethanamine |
InChI |
InChI=1S/C14H19F3N2O/c1-2-3-4-13(19-20-10-9-18)11-5-7-12(8-6-11)14(15,16)17/h5-8H,2-4,9-10,18H2,1H3/b19-13- |
InChI Key |
QYWVEFPUVMRRCU-UYRXBGFRSA-N |
Isomeric SMILES |
CCCC/C(=N/OCCN)/C1=CC=C(C=C1)C(F)(F)F |
Canonical SMILES |
CCCCC(=NOCCN)C1=CC=C(C=C1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.